molecular formula C16H18N4O3 B11437395 7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11437395
M. Wt: 314.34 g/mol
InChI Key: RISIHKKZWLXCEN-UHFFFAOYSA-N
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Description

7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 2-butoxybenzaldehyde with 3-amino-1,2,4-triazole under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with formic acid to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl moiety, leading to the formation of corresponding quinones.

    Reduction: Reduction of the triazolopyrimidine ring can yield dihydro derivatives with altered biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the butoxyphenyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other triazolopyrimidine derivatives and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

7-(2-butoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O3/c1-2-3-8-23-14-7-5-4-6-11(14)13-9-12(15(21)22)19-16-17-10-18-20(13)16/h4-7,9-10,13H,2-3,8H2,1H3,(H,21,22)(H,17,18,19)

InChI Key

RISIHKKZWLXCEN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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